![molecular formula C7H11BrO B2723373 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane CAS No. 2378502-36-2](/img/structure/B2723373.png)
7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane
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Description
“7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane” is a chemical compound . It is a derivative of Norcarane, or bicyclo[4.1.0]heptane, which is a colorless liquid .
Synthesis Analysis
The synthesis of Norcarane, the parent compound of “this compound”, is prepared using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 23 bonds, with 10 non-H bonds, 1 three-membered ring, 1 six-membered ring, and 1 seven-membered ring .Physical And Chemical Properties Analysis
The parent compound, Norcarane, has a molecular weight of 96.173 g/mol, a density of 0.914 g/ml, and a boiling point of 116 to 117 °C .Scientific Research Applications
Reactivity and Structural Analysis
- Reactivity Towards Brønsted Acids : 7-Oxabicyclo[2.2.1]heptadiene derivatives demonstrate variable reactivity when treated with Brønsted acids, leading to phenols, fulvenes, or products from retro-Diels–Alder-like reactions, contingent on the experimental conditions and the acid's nature (Maggiani, Tubul, & Brun, 1999).
- Molecular Structure Analysis : The gas-phase structure of 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) was elucidated using electron diffraction, revealing detailed bond lengths and angles that underscore the compound's unique geometry (Oyanagi, Fukuyama, Kuchitsu, Bohn, & Li, 1975).
Synthesis and Applications
- Synthetic Routes : Novel approaches for synthesizing 7-substituted 2-azabicyclo[2.2.1]heptanes as intermediates for creating new epibatidine analogues were developed, highlighting the strategic use of neighboring group participation for nucleophilic substitution at the 7-position (Malpass & White, 2004).
- Building Bicyclic Systems : A novel method was described for constructing a 7-oxabicyclo[2.2.1]heptane skeleton via isomerization of cyclic epoxy alcohols, demonstrating a unique pathway for creating complex oxabicyclic structures (Iwakura, Tokura, & Tanino, 2017).
properties
IUPAC Name |
7-(bromomethyl)-3-oxabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-3-6-5-1-2-9-4-7(5)6/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZDODCSFFQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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